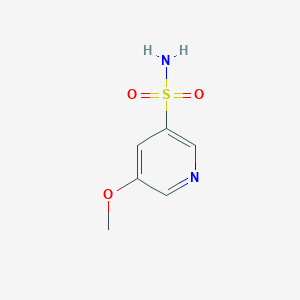amine hydrochloride CAS No. 1052416-13-3](/img/structure/B2515528.png)
[(3-Methoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of Mannich reactions, Wittig reactions, and Michael addition. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides was achieved via Mannich reactions, which could be a relevant method for synthesizing the target compound . Similarly, the synthesis of a novel quinolinone derivative involved Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods could potentially be adapted for the synthesis of "(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and quantum chemical studies. For example, the crystal structure of a novel quinolinone derivative was determined by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of the target compound.
Chemical Reactions Analysis
The papers discuss the reactions of various compounds with amines. For instance, the aminolysis of thionocarbonates with secondary alicyclic amines was studied, and a reaction scheme involving a zwitterionic tetrahedral intermediate was proposed . This information could be relevant to understanding the chemical reactions that "(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their cytotoxicity, have been evaluated. For example, certain amine hydrochlorides showed high levels of activity against cancer cell lines and inhibited tubulin polymerization . The physical properties, such as solubility and stability, of the target compound could be inferred from similar compounds discussed in the papers.
科学的研究の応用
Synthesis and Antimicrobial Activity :
- (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride may be involved in the synthesis of compounds with antimicrobial activities. For instance, studies have shown that similar compounds, such as 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, exhibit antimicrobial properties (Georgiadis, 1976).
Development of Antineoplastic Agents :
- Compounds with structural similarities to (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride have been synthesized and evaluated for their potential as antineoplastic agents. For example, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives have shown significant activity against various cancer cell lines (Pettit et al., 2003).
Treatment of Parkinson's Disease or Schizophrenia :
- Certain derivatives, such as the 2-methoxy derivative of a similar compound, have been identified as potential treatments for Parkinson's disease or schizophrenia due to their dopaminergic and serotoninergic profiles (Del Bello et al., 2019).
Cytotoxic Agents :
- The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share structural characteristics with (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride, has been explored for their potential as potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Photolabile Amine Protecting Group in Flow Synthesis :
- Research has been conducted on the development of photolabile amine protecting groups suitable for multistep flow synthesis, which is relevant to the handling and synthesis of compounds like (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride (Yueh, Voevodin, & Beeler, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The primary targets of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Specific details about how these factors influence this compound are currently unknown .
特性
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-8-15-11-12-6-7-13(17-9-5-2)14(10-12)16-3;/h6-7,10,15H,4-5,8-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCEPQNAAWZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)
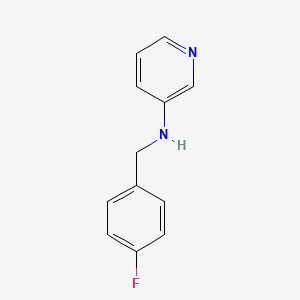
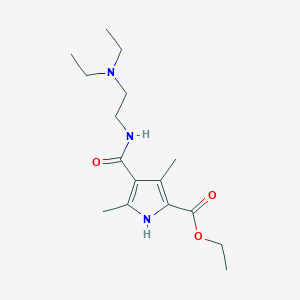
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
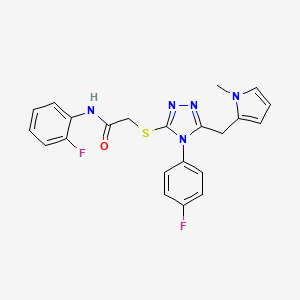
![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
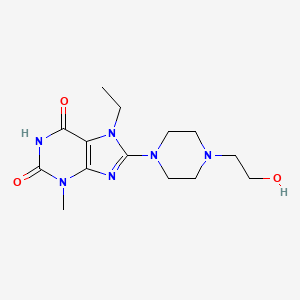
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
